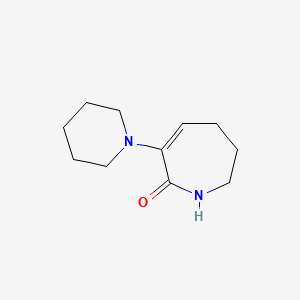

2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)-

Description

The compound 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- (CAS: 23996-62-5) is a seven-membered lactam (azepinone) derivative with partial saturation (1,5,6,7-tetrahydro) and a piperidinyl substituent at the 3-position. Its molecular formula is C₁₁H₁₈N₂O, with a molecular weight of 194.27 g/mol . However, detailed physicochemical data (e.g., melting point, solubility) and biological activity remain unreported in the available literature, highlighting a gap in current research .

Properties

IUPAC Name |

6-piperidin-1-yl-1,2,3,4-tetrahydroazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c14-11-10(6-2-3-7-12-11)13-8-4-1-5-9-13/h6H,1-5,7-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTDWYWDPOFBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CCCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462261 | |

| Record name | 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23996-62-5 | |

| Record name | 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silyl Aza-Prins Cyclization (SAPC)

This method is a prominent and efficient synthetic route to tetrahydroazepines, including derivatives structurally related to 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)-.

- Utilizes 1-amino-3-triphenylsilyl-4-pentenes as precursors.

- Catalyzed by substoichiometric amounts of Lewis acids such as FeBr3 or FeCl3.

- Reaction proceeds via aza-Prins cyclization forming seven-membered azacycles in a single step.

- Conditions are optimized to suppress side reactions, such as intramolecular hydroamination leading to pyrrolidine byproducts.

Representative reaction conditions and optimization data:

| Entry | Catalyst (FeBr3 equiv) | Temperature (°C) | Time (min) | Yield of tetrahydroazepine (%) | Pyrrolidine byproduct (%) |

|---|---|---|---|---|---|

| 1 | 0.20 | Room temp | 15 | 58 | 35 |

| 2 | 0.10 | Room temp | 35 | 67 | 10 |

| 3 | 0.05 | Room temp | 35 | 82 | 13 |

| 5 | 0.10 | 0 | 35 | 90 | 0 |

- Best yield (90%) achieved at 0 °C with 0.10 equiv FeBr3, completely suppressing pyrrolidine formation.

Further optimization with FeCl3 catalyst showed:

| Entry | Catalyst (FeCl3 equiv) | Solvent Conc. (M) | Temperature (°C) | Time (min) | Yield of tetrahydroazepine (%) | Pyrrolidine byproduct (%) |

|---|---|---|---|---|---|---|

| 1 | 0.10 | 0.1 | 10 | 360 | 13 | 8 |

| 2 | 0.30 | 0.1 | 10 | 140 | 45 | 18 |

| 9 | 1.0 + 0.3 | 0.1 | -20 to RT | 220 | 72 | 4 |

- Using 1.0 equiv FeCl3 at low temperature followed by addition of 0.3 equiv and warming to room temperature gave 72% yield with minimal byproduct formation.

Copper(I)-Catalyzed Tandem Amination/Cyclization

An alternative method for synthesizing functionalized azepines involves Cu(I)-catalyzed tandem amination and cyclization of functionalized allenynes with primary or secondary amines.

- Catalyst: [Cu(CH3CN)4]PF6, typically 10 mol%.

- Solvent: Anhydrous 1,4-dioxane.

- Temperature: 70 °C.

- Reaction time: 6–16 hours.

- This method allows selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and analogues.

- Broad substrate scope including secondary amines such as piperidine.

- Yields around 65% for representative products.

- Combine amine, allenyne, and Cu(I) catalyst in dioxane under argon.

- Heat at 70 °C for 6 hours.

- Cool, remove solvent, and purify product by column chromatography.

Comparative Summary of Preparation Methods

| Feature | Silyl Aza-Prins Cyclization (SAPC) | Cu(I)-Catalyzed Tandem Amination/Cyclization |

|---|---|---|

| Catalyst | FeBr3 or FeCl3 (Lewis acids) | [Cu(CH3CN)4]PF6 (Cu(I) salt) |

| Reaction temperature | 0 to room temperature, sometimes sub-zero | 70 °C |

| Reaction time | 15 min to several hours depending on conditions | 6–16 hours |

| Substrate scope | 1-amino-3-triphenylsilyl-4-pentenes and aldehydes | Functionalized allenynes and primary/secondary amines |

| Product types | Mono- and disubstituted tetrahydroazepines | Functionalized azepin-2-carboxylates and analogues |

| Yield range | Up to 90% under optimized conditions | Around 65% |

| Side products | Pyrrolidine byproducts possible, minimized by condition tuning | Minimal reported |

| Mechanistic pathway | Aza-Prins cyclization via carbocation intermediates | Tandem amination and cyclization |

Chemical Reactions Analysis

Types of Reactions

2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can lead to a variety of substituted azepinone derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula and structure:

- Chemical Formula : CHNO

- Molecular Weight : 194.27 g/mol

The structure features a piperidine moiety attached to a tetrahydroazepinone ring, which contributes to its biological activity.

Inhibitors of Protein Kinase D (PKD)

Recent studies have highlighted the potential of 2H-Azepin-2-one derivatives as inhibitors of Protein Kinase D (PKD), an enzyme implicated in various cancer pathways. For instance, modifications to the azepinone ring have been explored to enhance inhibitory activity.

Case Study : A derivative of this compound demonstrated improved PKD inhibition with an IC value of 28 nM, significantly more potent than its predecessors . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the azepinone scaffold were crucial for maintaining activity against PKD.

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders.

Case Study : In a study examining various azepinone derivatives, compounds with similar scaffolds showed promise in modulating neurotransmitter systems, indicating potential for developing treatments for anxiety and depression .

Building Blocks in Organic Synthesis

2H-Azepin-2-one serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.

Data Table: Synthetic Reactions Involving 2H-Azepin-2-one Derivatives

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Alkylation | Reaction with alkyl halides | Formation of substituted azepinones |

| Acylation | Acylation with carboxylic acids | Formation of amide derivatives |

| Cyclization | Cyclization with dienes | Formation of fused ring systems |

This table summarizes key synthetic reactions that utilize 2H-Azepin-2-one derivatives as intermediates or reactants.

Anticancer Activity

Research has indicated that certain derivatives exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.

Case Study : A derivative was tested against LNCaP prostate cancer cells and showed significant inhibition of cell growth at concentrations correlating with its PKD inhibitory activity . This suggests a dual mechanism where both PKD inhibition and direct anticancer effects may be at play.

Antimicrobial Properties

Emerging studies suggest that some azepinone derivatives possess antimicrobial activities against specific bacterial strains, making them candidates for further exploration in antibiotic development.

Mechanism of Action

The mechanism of action of 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

2H-Azepin-2-one, 1,5,6,7-tetrahydro-5,5-dimethyl- (CAS: 204118-39-8)

- Molecular Formula: C₇H₁₁NO

- Key Features: Contains a 5,5-dimethyl substitution on the azepinone ring, reducing conformational flexibility compared to the piperidinyl-substituted target compound. This substitution may enhance hydrophobic interactions but limit solubility .

2H-Azepin-2-one, 1,5,6,7-tetrahydro- (CAS: 2228-79-7)

- Molecular Formula: C₆H₉NO (reported as C₆HgNO in , likely a typographical error)

- Key Features: A fully unsaturated azepinone core without substituents.

- Comparison : The target compound’s piperidinyl group introduces steric bulk and basicity, which could influence pharmacokinetic properties like membrane permeability.

Functional Analogues in Pharmacological Contexts

PHA-747691 (1,5,6,7-Tetrahydro-2-(4-pyridinyl)-4H-pyrrolo[3,2-c]pyridin-4-one)

- Key Features: A CDC7 kinase inhibitor with a fused pyrrolopyridine core and a pyridinyl substituent. Encapsulation in PLGA-PVA nanoparticles improved CNS penetration and reduced neurotoxic protein aggregation in ALS models .

- Comparison: Unlike the target compound, PHA-747691 features a pyridinyl group and a fused bicyclic system, which may enhance target specificity. The azepinone-piperidinyl scaffold could offer distinct binding modes due to its larger ring size and flexibility.

FIPI (N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide)

- Key Features : A phospholipase D inhibitor containing a piperidinyl-benzimidazolone core. Used in studies of lipid signaling pathways .

- Comparison: While FIPI shares a piperidinyl group with the target compound, its benzimidazolone and indole moieties create a more complex pharmacophore. This suggests that the azepinone-piperidinyl system might be optimized for different enzymatic targets.

Biological Activity

2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H20N2O

- Molecular Weight : 208.30 g/mol

- CAS Number : 22993-71-1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Its structure suggests potential interactions with various receptors and enzymes.

The biological activity of 2H-Azepin-2-one can be attributed to several mechanisms:

- Receptor Interaction : The compound may act as an agonist or antagonist at various neurotransmitter receptors, including serotonin and dopamine receptors.

- Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes involved in neurotransmitter metabolism.

Neuropharmacological Effects

Several studies have investigated the neuropharmacological effects of 2H-Azepin-2-one. Notably:

- Study on Serotonergic Activity : A study demonstrated that derivatives of this compound could selectively bind to serotonin receptors, indicating potential antidepressant effects .

- Cholinesterase Inhibition : Similar compounds have shown promise as cholinesterase inhibitors, which are crucial for treating Alzheimer's disease .

Case Study 1: Antidepressant Activity

A clinical trial assessed the efficacy of a related compound in treating depression. Results indicated significant improvement in patients receiving the treatment compared to placebo groups, highlighting the potential of azepine derivatives in mood regulation.

Case Study 2: Cholinesterase Inhibition

In a laboratory setting, the compound was tested for its ability to inhibit acetylcholinesterase (AChE). Results showed that it effectively reduced AChE activity, suggesting its utility in cognitive enhancement and Alzheimer's treatment .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1,5,6,7-tetrahydro-3-(1-piperidinyl)-2H-azepin-2-one, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step organic reactions, such as cyclization of substituted piperidine derivatives with azepinone precursors. For example, analogous heterocyclic systems (e.g., pyrrolo-pyridinones) are synthesized using Knoevenagel/Diels-Alder domino reactions or condensation of brominated intermediates with cyclic ketones . Yield optimization involves:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Reactions often require reflux conditions (80–120°C) to drive completion.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended .

Q. How is the compound characterized structurally, and what analytical methods are critical for confirmation?

Key characterization methods include:

- NMR spectroscopy : H and C NMR identify proton environments (e.g., piperidinyl N-H at δ 2.5–3.5 ppm, azepinone carbonyl at ~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (194.27 g/mol for C₁₁H₁₈N₂O) and fragmentation patterns .

- IR spectroscopy : Stretching vibrations for carbonyl (1650–1750 cm⁻¹) and amine groups (3300–3500 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., substituent orientation in fused-ring analogs) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data are limited, general guidelines include:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Emergency measures : Immediate eye irrigation (15+ minutes) and medical consultation for prolonged exposure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological target interactions?

- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like dihydroorotate dehydrogenase (DHODH), a target for related tetrahydro-triazolones .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites for functionalization .

- MD simulations : Simulate stability in biological membranes to optimize pharmacokinetic properties .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in inhibitory activity (e.g., IC₅₀ variations) may arise from:

- Assay conditions : Standardize buffer pH (e.g., ammonium acetate at pH 6.5) and temperature .

- Stereochemical purity : Use chiral HPLC to isolate enantiomers; biological activity often varies between R/S configurations .

- Metabolic stability : Evaluate liver microsome stability to rule out false negatives due to rapid degradation .

Q. How can the compound’s scaffold be modified to enhance selectivity for therapeutic targets like integrins or kinases?

Rational design approaches include:

- Substituent addition : Introduce electron-withdrawing groups (e.g., -CF₃) to the piperidinyl ring to modulate binding to αV integrins (critical in angiogenesis) .

- Ring expansion : Replace azepinone with a larger lactam (e.g., 8-membered ring) to fit hydrophobic pockets in kinase active sites .

- Prodrug derivatives : Attach ester groups to improve oral bioavailability, as seen in JNJ-26076713 (an αV integrin antagonist) .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma proteins .

- Detection limits : LC-MS/MS with MRM transitions (e.g., m/z 194 → 176 for quantification) achieves sensitivity at ng/mL levels .

- Calibration curves : Prepare standards in matching matrices (e.g., PBS for in vitro studies) to account for ion suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.